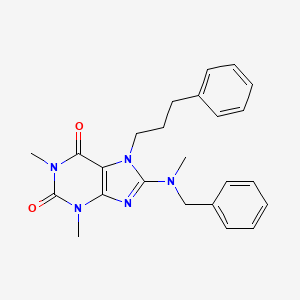

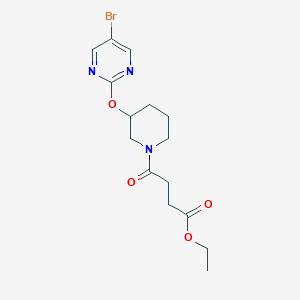

![molecular formula C18H12N4O3S2 B2494692 N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide CAS No. 1206988-81-9](/img/structure/B2494692.png)

N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound belongs to a class of compounds known for their potential in various applications due to their unique chemical structures. These structures often exhibit interesting physical and chemical properties, making them subjects of extensive research.

Synthesis Analysis

The synthesis of compounds similar to "N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide" involves complex chemical reactions, typically starting from simple precursors. These processes may involve steps like condensation, cyclization, and functionalization to achieve the desired molecular structure. The synthesis of related compounds has been demonstrated in studies where diverse structures have been achieved through meticulous design and synthesis strategies, utilizing techniques such as carbodiimide condensation for the creation of thiadiazol and oxazol derivatives (Yu et al., 2014).

Molecular Structure Analysis

The molecular structure of such compounds is typically confirmed through spectroscopic methods, including IR, 1H NMR, and mass spectrometry. Single-crystal X-ray diffraction is also a valuable tool for determining the precise arrangement of atoms within the molecule, providing insights into the molecular geometry and the nature of intermolecular interactions within the crystal lattice. For example, a study on N-(benzo[d]thiazol-2-yl) acetamides revealed the role of hydrogen bonding in forming different molecular assemblies, depending on the substituents present on the benzothiazole moiety (Balijapalli et al., 2017).

Aplicaciones Científicas De Investigación

Synthesis and Antimicrobial Activity

A study by Baviskar et al. (2013) detailed the synthesis of new thiazolidin-4-one derivatives, including compounds structurally related to the one you're interested in. These compounds exhibited significant antimicrobial activity against various bacterial and fungal strains, suggesting potential applications in developing new antimicrobial agents (Bhushan A. Baviskar, S. S. Khadabadi, & S. Deore, 2013).

Antitumor Activity

Yurttaş et al. (2015) synthesized benzothiazole derivatives bearing different heterocyclic rings, showing considerable antitumor activity against various cancer cell lines. This highlights the potential of such compounds in cancer research (L. Yurttaş, Funda Tay, & Ş. Demirayak, 2015).

Antioxidant and Cytotoxic Activities

Reddy et al. (2014) prepared bis(oxazolyl/thiazolyl/imidazolyl)amidomethylsulfonyl acetamides, which demonstrated antioxidant activity and cytotoxic effects against lung adenocarcinoma cells. These findings suggest the therapeutic potential of structurally similar compounds (P. R. Reddy, Dandu Seenaiah, A. Padmaja, V. Padmavathi, & N. S. Krishna, 2014).

Optoelectronic Properties

Camurlu and Guven (2015) explored the optoelectronic properties of thiazole-based polythiophenes for potential applications in electronic devices. This study underscores the importance of thiazole derivatives in material science (Pinar Camurlu & N. Guven, 2015).

Propiedades

IUPAC Name |

N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12N4O3S2/c1-9-19-10-6-7-11-16(15(10)26-9)27-17(20-11)21-14(23)8-22-12-4-2-3-5-13(12)25-18(22)24/h2-7H,8H2,1H3,(H,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBYYBSHBKAWGOZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(S1)C3=C(C=C2)N=C(S3)NC(=O)CN4C5=CC=CC=C5OC4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12N4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

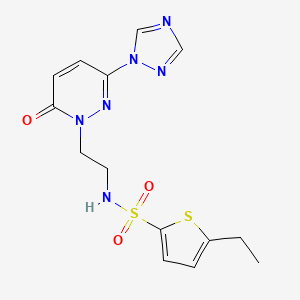

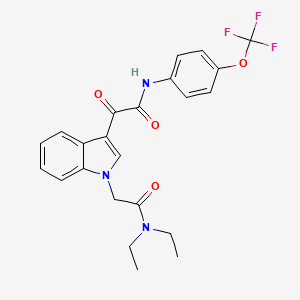

![2,4-difluoro-N-(4-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2494611.png)

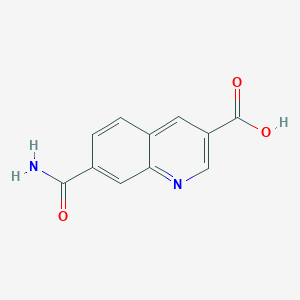

![4-chloro-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2494623.png)

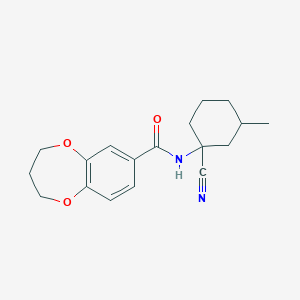

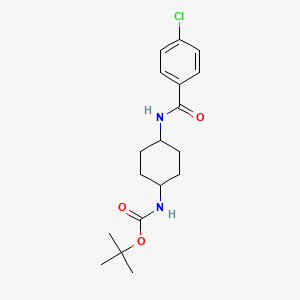

![N-(3-chloro-4-fluorophenyl)-4-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carboxamide](/img/structure/B2494624.png)

![2-(4-chlorophenoxy)-N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2494625.png)

![2-(2-(2-(benzo[d][1,3]dioxole-5-carboxamido)thiazol-4-yl)acetamido)-N,N,4-trimethylthiazole-5-carboxamide](/img/structure/B2494629.png)

![4-(3-{1-[(Oxan-4-yl)carbamoyl]piperidin-4-yl}-2,5-dioxoimidazolidin-1-yl)benzoic acid](/img/structure/B2494631.png)

![2-(4-chlorophenoxy)-N-(3-(dimethylamino)propyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2494632.png)